Indium(3+) trifluoride

Cyanohydrin synthesis Aqueous catalysis Lewis acid catalyst

Traditional Lewis acids (AlCl₃, BF₃) hydrolyze irreversibly in water, halting catalysis. Indium(3+) trifluoride remains active under aqueous conditions, enabling green chemistry transformations. Key performance data: • 5 mol% loading achieves complete cyanohydrin formation from aldehydes in water, vs. stoichiometric InCl₃ (60% conv.). • Bifunctional catalyst for DOL-based SPE: 94% monomer conversion, enabling 125.2 mAh·g⁻¹ with 90% capacity retention after 300 cycles. • Thermal stability to 1170 °C; congruent melting for fluoroindate glass fabrication.

Molecular Formula F3In
Molecular Weight 171.81 g/mol
Cat. No. B1631378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndium(3+) trifluoride
Molecular FormulaF3In
Molecular Weight171.81 g/mol
Structural Identifiers
SMILES[F-].[F-].[F-].[In+3]
InChIInChI=1S/3FH.In/h3*1H;/q;;;+3/p-3
InChIKeyJNLSTWIBJFIVHZ-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Indium(3+) Trifluoride (InF₃) for Scientific Procurement: A Quantitative Comparator's Guide to Trihalide Lewis Acids


Indium(3+) trifluoride (InF₃; CAS 7783-52-0) is a group 13 metal trihalide and a white crystalline solid with a rhombohedral crystal structure (space group R-3c) identical to rhodium(III) fluoride [1]. It serves as a water-tolerant Lewis acid catalyst for chemoselective organic transformations and as a critical precursor for non-oxide fluoroindate glasses [2]. As a wide band gap semiconductor , InF₃ finds application in optical coatings and fluoride-ion-conducting solid electrolytes. This guide delivers quantitative comparative evidence against the closest procurement alternatives—indium(III) chloride (InCl₃), indium(III) bromide (InBr₃), aluminium(III) fluoride (AlF₃), and gallium(III) fluoride (GaF₃)—to inform evidence-based selection decisions.

Why InCl₃, InBr₃, AlF₃, or GaF₃ Cannot Automatically Replace Indium(3+) Trifluoride: Evidence of Functional Non-Interchangeability


Despite sharing the In³⁺ cation, indium trihalides exhibit profoundly divergent catalytic performance that precludes simple substitution. In electrophilic aromatic substitution, InF₃ delivers <1% product yield while InCl₃ and InBr₃ achieve 83% and 92% respectively, demonstrating that the fluoride counterion can essentially abolish activity in certain reaction manifolds [1]. Conversely, InF₃ uniquely enables water-stable Lewis acid catalysis at only 5 mol% loading where InCl₃ requires stoichiometric quantities for only 60% conversion . Among metal trifluorides, InF₃ possesses a melting point (1170 °C) far exceeding that of AlF₃ (1291 °C sublimes) and GaF₃ (~800 °C sublimes) [2], while its fluoride-ion mobility contribution in glassy solid electrolytes (>40 mol% InF₃ yields 1.93 × 10⁻⁵ S·cm⁻¹ at 483 K) surpasses compositions lacking InF₃ [3]. These orthogonal performance vectors—reaction-specific activity inversion, water tolerance, thermal durability, and ionic conductivity—establish that generic in-class substitution is scientifically untenable without application-specific verification.

Procurement-Relevant Quantitative Evidence for Indium(3+) Trifluoride: Head-to-Head Performance Data Versus InCl₃, InBr₃, AlF₃, and SnF₂


Water-Tolerant Lewis Acid Catalysis: InF₃ (5 mol%) Achieves Complete TMSCN Addition to Aldehydes in Water, InCl₃ Requires Stoichiometric Loading for 60% Conversion

In the TMSCN addition to benzaldehyde performed in water, InF₃ at only 5 mol% catalytic loading achieved complete conversion and produced cyanohydrins in good yields (typically ≥80% isolated yield across 12 aldehyde substrates) . In contrast, a stoichiometric amount of InCl₃ under identical aqueous conditions reached only 60% conversion and markedly inferior yields . The conventional Lewis acids AlCl₃ and BF₃ are incompatible with aqueous media due to rapid hydrolysis, whereas InF₃ maintains full catalytic activity in water . This establishes InF₃ as the preferred catalyst when aqueous reaction conditions are mandated and traditional Lewis acids fail.

Cyanohydrin synthesis Aqueous catalysis Lewis acid catalyst

Dual-Functional Polymerization Initiator and SEI Architect: InF₃ Outperforms SnF₂ in Solid-State Lithium Metal Batteries

InF₃ simultaneously catalyzes 1,3-dioxolane (DOL) ring-opening polymerization and constructs a LiF/LiₓIn hybrid solid electrolyte interphase (SEI) on lithium anodes [1]. Under identical conditions (15 mg InF₃ per 1 mL of 1 M LiTFSI/DOL), InF₃ achieves 94% DOL monomer conversion, an ionic conductivity of 8.9 × 10⁻⁵ S·cm⁻¹ at 30 °C, and a Li⁺ transference number of 0.42 [1]. Compared head-to-head with the SnF₂ catalyst, InF₃-based polymer electrolytes deliver lower interfacial resistance, more uniform lithium deposition, and higher Li plating/stripping Coulombic efficiency [2]. After 500 cycles at 0.5C, Li/LiFePO₄ cells with InF₃ retain 75% capacity (118 mAh·g⁻¹) with 99.9% average Coulombic efficiency [2]; extended cycling studies report 125.2 mAh·g⁻¹ with 90% capacity retention after 300 cycles at 1C [1]. This dual functionality—polymerization catalyst plus SEI-forming agent—is absent in SnF₂, which lacks the alloying capability to generate a LiₓIn protective interphase.

Lithium-metal battery Solid polymer electrolyte 1,3-Dioxolane polymerization

Thermal Stability Differentiation: InF₃ Melting Point (1170 °C) Doubles That of InCl₃ (586 °C), Enabling High-Temperature Processing

InF₃ exhibits a melting point of 1170 °C and boiling point exceeding 1200 °C [1], more than double the melting point of InCl₃ (586 °C, boils at 800 °C) [2]. This thermal stability gap of 584 °C for the melting point is critical for two application domains: (i) fluoroindate glass fabrication, where processing temperatures exceed 600–800 °C and InCl₃ would volatilize or decompose [3]; (ii) high-temperature heterogeneous catalysis, where InF₃ remains in the solid state while InCl₃ would sublime. Among the trifluoride series, InF₃ melts congruently without sublimation, unlike AlF₃ (sublimes at 1291 °C) and GaF₃ (sublimes at ~800 °C), providing a stable liquid phase for melt-processing of fluoride glasses [1].

Thermal stability Non-oxide glass fabrication High-temperature catalyst

Counter-Evidence: InF₃ Yields <1% in Electrophilic Aromatic Substitution Where InBr₃ and InCl₃ Achieve 83–92% Yield

In a systematic screen of indium(III) salts for a representative electrophilic aromatic substitution reaction (5 mol% catalyst, PhCl solvent, Ar atmosphere), InF₃ gave only 4% substrate conversion and <1% product yield [1]. Under identical conditions, InCl₃ delivered 95% conversion and 83% yield, while InBr₃ and InI₃ each gave 97% conversion and 92% yield [1]. This near-complete activity suppression is attributed to the strong In–F bond reducing Lewis acidity at the indium center relative to the softer, more polarizable chloride, bromide, and iodide counterions. This counterevidence is critical: it demonstrates that InF₃ is not a universal Lewis acid and that its procurement must be matched to specific reaction manifolds where fluoride's unique properties confer advantage (e.g., aqueous TMSCN additions, DOL polymerization) rather than disadvantage.

Electrophilic aromatic substitution Catalyst selection Reaction specificity

Fluoride Ion Conductivity Enhancement: >40 mol% InF₃ in Oxyfluoroniobate Glass Yields 1.93 × 10⁻⁵ S·cm⁻¹ at 483 K, Surpassing InF₃-Free Compositions

In the CdNbOF₅–BaF₂–InF₃ glass system, incorporation of InF₃ at >40 mol% significantly increases the population of weakly bound, non-bridging fluoride ions, enhancing F⁻ ion mobility over the baseline CdNbOF₅–BaF₂ composition [1]. The optimized glass composition achieves an anionic conductivity of 1.93 × 10⁻⁵ S·cm⁻¹ at 483 K with a glass transition temperature of 559–582 K and thermal stability exceeding 30 K against crystallization [1]. While direct comparison with LaF₃ single crystals (σ ≈ 10⁻⁷ S·cm⁻¹ at room temperature) is complicated by differing temperature regimes, this InF₃-containing glass outperforms many crystalline fluoride conductors at moderate temperatures and offers the processing advantages of a glassy state (isotropy, no grain boundaries, moldability) not available with polycrystalline LaF₃ or CeF₃ electrolytes.

Fluoride-ion conductor Solid electrolyte Oxyfluoroniobate glass

Solubility-Controlled Hydrolytic Stability: InF₃ (0.040 g/100 mL H₂O) Versus InCl₃ (195 g/100 mL) Enables Controlled-Release Fluoride Applications

InF₃ exhibits extremely low water solubility of 0.040 g per 100 mL at 25 °C while being freely soluble in dilute acids [1]. In stark contrast, InCl₃ dissolves exothermically at 195 g per 100 mL [2]—a solubility difference of nearly 4,875-fold. This solubility differential has practical consequences: (i) InF₃'s low solubility limits acute aquatic toxicity and facilitates handling in ambient atmospheres without immediate deliquescence, whereas InCl₃ is highly hygroscopic and corrosive [3]; (ii) the acid-triggered solubility of InF₃ enables controlled release of fluoride ions in acidic environments; (iii) for thin-film deposition via solution routes, InCl₃ provides a high-concentration indium source while InF₃ is preferred for anhydrous, gas-phase deposition (CVD/ALD) where its thermal stability and low volatility prevent premature decomposition .

Solubility Hydrolytic stability Controlled release

Highest-Confidence Application Scenarios for Indium(3+) Trifluoride Based on Validated Comparative Evidence


Aqueous-Phase Chemoselective Cyanohydrin Synthesis (TMSCN Addition to Aldehydes)

For synthetic laboratories requiring cyanohydrin formation in water—a green chemistry priority—InF₃ is the only indium trihalide that delivers complete conversion at 5 mol% catalytic loading under ambient aqueous conditions . InCl₃ requires stoichiometric quantities for 60% conversion, while AlCl₃, BF₃, and other conventional Lewis acids undergo irreversible hydrolysis and are catalytically inert in water. The chemoselectivity for aldehydes over ketones mimics enzymatic behavior, enabling efficient recovery of unreacted ketones . This scenario is directly substantiated by the quantitative evidence in Evidence Items 1 and 4: InF₃ excels where aqueous conditions are non-negotiable and traditional Lewis acids fail entirely.

Bifunctional Electrolyte Additive for In-Situ Polymerized Solid-State Lithium Metal Batteries

InF₃ serves a unique dual role in DOL-based solid polymer electrolytes: (i) Lewis acid catalyst for ring-opening polymerization, achieving 94% monomer conversion at 15 mg/mL loading, and (ii) reactive precursor for a LiF/LiₓIn composite SEI layer that suppresses lithium dendrite growth [1]. This bifunctionality is not replicable with SnF₂ (which lacks alloying SEI formation) or with InCl₃ (which is not a fluoride source for LiF-rich SEI). Li/LiFePO₄ cells using InF₃-based SPE deliver 125.2 mAh·g⁻¹ with 90% capacity retention after 300 cycles at 1C and 99.75% Coulombic efficiency [1]. This scenario is directly validated by Evidence Item 2.

Fluoroindate Glass Fabrication for Mid-Infrared Optics and Optical Fibers

The high melting point (1170 °C), congruent melting behavior, and wide IR transmission window of InF₃ make it indispensable for fluoroindate glass compositions that cannot tolerate the low thermal stability of InCl₃ (mp 586 °C, bp 800 °C) or the sublimation-prone behavior of GaF₃ [2]. InF₃-based glasses transmit from ~0.3 µm to 5.5 µm, covering the mid-IR spectral range critical for chemical sensing, thermal imaging, and fiber laser applications [3]. Compositions such as 28% InF₃–20% ZnF₂–16.5% BaF₂–12% GaF₃–9% PbF₂–6% NaCl–5% SrF₂–3% CaF₂–0.5% PrF₃ represent mature formulations with established optical performance [4]. This scenario is underpinned by Evidence Item 3 (thermal stability) and Evidence Item 6 (solubility/processability).

Fluoride-Ion Conducting Glassy Solid Electrolytes for Moderate-Temperature Electrochemical Devices

InF₃ incorporation at >40 mol% into oxyfluoroniobate glass matrices (CdNbOF₅–BaF₂–InF₃) creates weakly bound, non-bridging fluoride ions that enable anionic conductivity of 1.93 × 10⁻⁵ S·cm⁻¹ at 483 K [5]. The glassy state offers intrinsic advantages over crystalline fluoride-ion conductors (e.g., LaF₃): isotropy, absence of grain-boundary resistance, and moldability into complex geometries. Thermal stability against crystallization (>30 K window) permits device operation up to ~600 K. This application scenario is directly supported by Evidence Item 5.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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